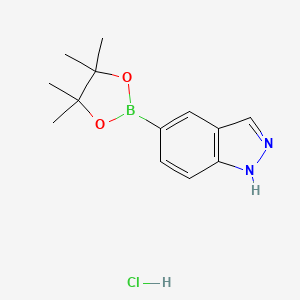

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, HCl” seems to be a complex organic compound. It likely contains an indazole group (a type of nitrogen-containing heterocycle) and a tetramethyl-1,3,2-dioxaborolane group (a type of boronic ester). Boronic esters are often used in organic synthesis, for example in Suzuki-Miyaura cross-coupling reactions .

Applications De Recherche Scientifique

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its boron-containing functional group (Bpin) is valuable for participating in various coupling reactions, such as the Suzuki-Miyaura coupling, which forms carbon-carbon bonds .

Drug Discovery and Development

In drug discovery, the compound’s Bpin group can be used as a building block for synthesizing potential pharmaceuticals. It can be involved in the synthesis of enzyme inhibitors or specific ligand drugs, which have applications in treating tumors and microbial infections .

Catalysis

The Bpin group of this compound can act as a catalyst in chemical reactions, enhancing the reaction rate or leading to more selective processes. This is particularly useful in reactions where precise control over the outcome is desired .

Fluorescent Probes

Boric acid compounds, including this indazole derivative, can be used as fluorescent probes. They are employed to identify various substances such as hydrogen peroxide, saccharides, copper and fluorine ions, and catecholamine substances .

Photocatalysis

The compound can be used in photocatalytic applications, such as the conversion of benzeneboronic acid to phenol. This process is facilitated by the compound’s ability to absorb light and initiate chemical reactions .

Material Science

In material science, the compound can contribute to the development of new materials with specific properties. For example, it can be used to create covalent organic frameworks (COFs) that have applications in gas storage, separation, and catalysis .

Analytical Chemistry

As an analytical reagent, this compound can be used to develop new methods for the detection and quantification of various chemical species. Its specificity and reactivity make it a valuable tool in analytical applications .

Enzyme Inhibition

The compound has been found to inhibit the growth of certain cancer cells, such as lung cancer cells, by acting as an enzyme inhibitor. This application is significant for the development of new anticancer therapies .

Propriétés

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BN2O2.ClH/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-9(7-10)8-15-16-11;/h5-8H,1-4H3,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYTXOTITVGYANP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NN=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, HCl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-methoxypropyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2950536.png)

![(E)-4-(N,N-diethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2950537.png)

![6-Cyclopentyl-4,7,8-trimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2950538.png)

![1-{[(5-Bromo-2-thienyl)sulfonyl]acetyl}-4-(2-fluorophenyl)piperazine](/img/structure/B2950542.png)

![2-[8-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]-N-cyclopentylacetamide](/img/structure/B2950543.png)

![2-(2-butoxyphenyl)-5-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![3-[7-Hydroxy-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-2-yl]propanoic acid](/img/structure/B2950549.png)

![(E)-N-[2-(2,6-Dimethylmorpholin-4-yl)-2-methylpropyl]-2-phenylethenesulfonamide](/img/structure/B2950551.png)

![5-amino-1-[(3-bromophenyl)methyl]-N-(2,5-dimethylphenyl)triazole-4-carboxamide](/img/structure/B2950553.png)

![3-(2-chlorophenyl)-5-[1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2950555.png)